molecular formula C9H16O2 B2646304 Methyl 2,2-dimethyl-5-hexenoate CAS No. 252206-21-6

Methyl 2,2-dimethyl-5-hexenoate

Cat. No. B2646304
CAS RN: 252206-21-6
M. Wt: 156.225
InChI Key: VVHVPYPQVAXHFP-UHFFFAOYSA-N
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Description

“Methyl 2,2-dimethyl-5-hexenoate” is a chemical compound with the molecular formula C9H16O2 . It has a molecular weight of 156.22200 .

Scientific Research Applications

Selective O-methylation of Phenol with Dimethyl Carbonate over X-zeolites

This research focused on the selective O-methylation of phenol using dimethyl carbonate in the vapor phase over alkali ion exchanged X-zeolites. The study suggested the involvement of basic sites in the O-methylation process, achieving a 76% yield of anisole with a 93% selectivity over NaX at 553 K (Zi-hua Fu & Ono, 1993).

Ortho-Selective Methylation of Phenol Catalyzed by CeO2-MgO Prepared by Citrate Process

This study explored the vapor-phase alkylation of phenol with methanol over CeO2-MgO catalysts prepared using a molten mixture of corresponding nitrates and citric acid. The catalysts exhibited impressive performance and selectivities to the sum of o-cresol and 2,6-xylenol higher than 98% (S. Sato, Koizumi, & Nozaki, 1998).

Applications in Organic Synthesis

Regio- and Stereo-Selectivity in the Reaction of Methyl 4,5-Epoxy-2-Hexenoate with Methylcopper Reagents

The study delved into the reaction of 4,5-epoxy-2-hexenoate with various methylcopper reagents, observing predominant production of the γ-methylated product via SN2 process, and α-methylated product via SN2' process. The research provided insights into regio- and stereoselectivities and discussed the results based on CNDO/2 calculations (Toshiro Ibuk et al., 1989).

Stereoselective Synthesis of Side Chain-Functionalized Tetrahydropyrans from 5-Hexenols

The research highlighted the stereoselective conversion of 5-hexenols into various 2-methyltetrahydropyran derivatives using molecular oxygen and fluoro-substituted cobalt(II) bis-(β-diketonate) complexes. The method extended to intermolecular alkene/alkanol cross-coupling and multi-component reactions, providing valuable insights into the synthesis of α-tetrahydropyranyl-2-methyl succinates (P. Fries, Müller, & Hartung, 2014).

Mechanism of Action

The mechanism of action for “Methyl 2,2-dimethyl-5-hexenoate” is not clear as it’s not a commonly studied compound. For similar compounds like “Dimethyl fumarate”, it’s believed that the mode of action involves both nuclear factor erythroid-derived 2-related factor (Nrf2)–dependent and independent pathways, which lead to an anti-inflammatory immune response .

properties

IUPAC Name

methyl 2,2-dimethylhex-5-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-5-6-7-9(2,3)8(10)11-4/h5H,1,6-7H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVHVPYPQVAXHFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC=C)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,2-dimethyl-5-hexenoate

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